3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid

Vue d'ensemble

Description

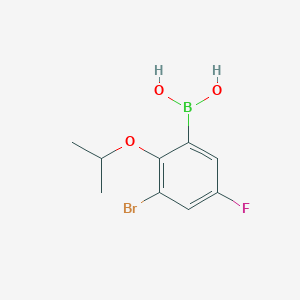

3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BBrFO3 and a molecular weight of 276.90 g/mol . This compound is characterized by the presence of an arylboronic acid group (B(OH)2) attached to a benzene ring with specific substituents: a bromine (Br) atom at the 3rd position, a fluorine (F) atom at the 5th position, and an isopropoxy group (OCH(CH3)2) at the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid typically involves the following steps:

Fluorination: The addition of a fluorine atom at the 5th position.

Isopropoxylation: The attachment of an isopropoxy group at the 2nd position.

Boronic Acid Formation:

Industrial Production Methods

the compound is typically produced in research laboratories for use in various scientific applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁BrF O₃

- Molecular Weight : 276.90 g/mol

- Structure : The compound contains a boronic acid functional group, which is crucial for its reactivity in coupling reactions.

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds essential for synthesizing complex organic molecules.

-

Reaction Conditions :

- Reagents : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and aryl or vinyl halides.

- Temperature : Typically conducted at temperatures between 50°C to 100°C under inert atmospheres (nitrogen or argon).

- Major Products : The reactions yield biaryl compounds that serve as intermediates in pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

2. Synthesis of Bioactive Molecules

- The compound plays a crucial role in synthesizing biologically active molecules, including potential drug candidates. Biaryl structures formed through its reactions are often found in pharmaceuticals with various therapeutic applications.

- Case Study :

3. Anticancer Activity

- In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown potent inhibition of cell proliferation in L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range, indicating strong anticancer potential .

Industrial Applications

4. Advanced Materials Production

- In the industrial sector, this compound is used to produce advanced materials such as polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable for developing new materials with specific properties.

Mécanisme D'action

The mechanism by which 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group (B(OH)2) reacts with organic halides or triflates in the presence of a palladium catalyst and a base, forming a carbon-carbon bond. This reaction is crucial for the synthesis of complex organic molecules and is widely used in various fields of research and industry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

- 3-Bromo-5-fluoro-2-ethoxyphenylboronic acid

- 3-Bromo-5-fluoro-2-propoxyphenylboronic acid

Uniqueness

3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is unique due to its specific combination of substituents on the benzene ring. The presence of the isopropoxy group at the 2nd position, along with the bromine and fluorine atoms at the 3rd and 5th positions, respectively, imparts distinct reactivity and solubility properties to the compound.

Activité Biologique

3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁BBrF O₃, with a molecular weight of approximately 276.90 g/mol. The presence of bromine and fluorine substituents on the aromatic ring, along with the isopropoxy group, enhances its reactivity and potential biological interactions.

Enzyme Interactions

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and hydroxyl-containing biomolecules. This property enables them to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways. The specific interactions can modulate enzyme activity, influencing various cellular processes.

Cellular Effects

Research indicates that this compound can affect cellular functions by modulating signaling pathways and gene expression. For instance, it may inhibit kinases and phosphatases, leading to altered phosphorylation states of proteins involved in critical signaling cascades. The unique structural features of this compound could provide distinct reactivity patterns compared to other boronic acids.

The mechanism through which this compound exerts its biological effects involves several key actions:

- Binding Affinity : The compound can bind to active sites of enzymes, inhibiting their activity through the formation of reversible covalent bonds with essential residues.

- Modulation of Receptor Function : Its interaction with specific receptors may lead to changes in receptor activity, impacting downstream signaling pathways.

Biological Activity Studies

While specific biological activity data for this compound is limited, studies on related boronic acids highlight their potential in various biological applications:

- Inhibition Studies : Research has shown that certain boronic acids can inhibit proteolytic enzymes involved in cancer progression. For example, boronic acid derivatives have been explored as inhibitors of proteasomes, which play a critical role in protein degradation pathways.

- Glucose Metabolism : Boronic acids have been studied for their role in glucose metabolism regulation. They can interact with glucose transporters or insulin receptors, potentially influencing metabolic pathways relevant to diabetes management.

- Synthetic Applications : In organic synthesis, this compound is utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. Its efficiency as a nucleophile under palladium catalysis makes it valuable for synthesizing complex organic molecules.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Acts as an inhibitor for serine proteases and other metabolic enzymes | |

| Cellular Signaling | Modulates signaling pathways affecting gene expression | |

| Glucose Interaction | Potential involvement in glucose metabolism regulation | |

| Synthetic Utility | Used in Suzuki-Miyaura coupling for biaryl synthesis |

Propriétés

IUPAC Name |

(3-bromo-5-fluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUAAHCYYDGERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584230 | |

| Record name | {3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-84-0 | |

| Record name | {3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-fluoro-2-isopropoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.